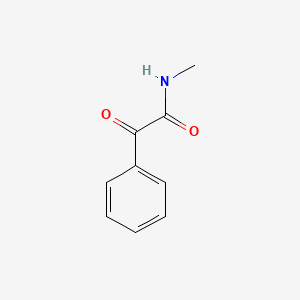

N-methyl-2-oxo-2-phenylacetamide

Descripción general

Descripción

“N-methyl-2-oxo-2-phenylacetamide” is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of various studies . For instance, one study described the protection of the N-hydroxy group through methylation of hydroxamic acid, followed by cyclization to form β-lactones .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The exact mass is 163.06300 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound’s synthesis often involves reactions such as methylation and cyclization .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.137±0.06 g/cm3 . Its melting point is reported to be 74 °C . The compound’s molecular weight is 163.17300, and it has a LogP value of 1.00620 .Aplicaciones Científicas De Investigación

Neuroinflammation Imaging

N-methyl-2-oxo-2-phenylacetamide derivatives, such as [18F]FEBMP, have been investigated for their efficacy in positron emission tomography (PET) imaging of the translocator protein (18 kDa, TSPO), which is a marker for neuroinflammation. Studies have shown that [18F]FEBMP exhibits high uptake in peripheral organs enriched with TSPO and the brain, indicating its potential as a tool for visualizing neuroinflammation. PET imaging with [18F]FEBMP revealed increased accumulation of radioactivity in areas of neuroinflammation, such as the infarcted striatum in a rat model of focal cerebral ischemia. This suggests that [18F]FEBMP and similar derivatives could be promising new tools for the visualization of neuroinflammation in vivo, contributing to the diagnosis and treatment monitoring of neuroinflammatory conditions (Tiwari et al., 2015).

Antidepressant and Anticonvulsant Effects

Phenyliminoindolin-containing phenylacetamide derivatives have been synthesized and evaluated for their potential antidepressant-like and anticonvulsant effects. One study identified several compounds that demonstrated significant reductions in immobility time in an animal model of depression, indicating potential antidepressant activity. Additionally, some compounds showed anticonvulsant effects, suggesting that these derivatives could be used as adjuncts to antidepressants in treating depression in patients with epilepsy. This highlights the multifaceted therapeutic potential of this compound derivatives in the management of neurological disorders (Guan et al., 2016).

Inhibition of Abdominal Aortic Aneurysm Development

The specific chymase inhibitor NK3201, a derivative of this compound, has been shown to suppress the development of abdominal aortic aneurysm in a hamster experimental model. This suggests a therapeutic role for such compounds in preventing the progression of abdominal aortic aneurysms, potentially offering a new avenue for treatment in vascular diseases (Tsunemi et al., 2004).

Antileishmanial Activity

Novel quinoline derivatives of this compound have been prepared and shown to possess significant antileishmanial activity. These compounds were more active than the standard antileishmanial drug sodium antimony gluconate in reducing the parasite load in both the spleen and liver of hamster models, suggesting their potential as antileishmanial agents (Sahu et al., 2002).

Safety and Hazards

Safety data sheets suggest that N-methyl-2-oxo-2-phenylacetamide may be harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. The compound should be stored in a dry, cool, and well-ventilated place .

Direcciones Futuras

While specific future directions for N-methyl-2-oxo-2-phenylacetamide are not outlined in the search results, the compound’s synthesis and pharmacological activities have been the subject of recent investigations . These studies could pave the way for the design of new derivatives of phenoxy acetamide and its derivatives, potentially enhancing the quality of life from a biological and industrial perspective .

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as cyanoacetamide derivatives, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that the active hydrogen on c-2 of similar compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

Similar compounds are known to be involved in the formation of various organic heterocycles .

Result of Action

Similar compounds have been reported to have diverse biological activities .

Propiedades

IUPAC Name |

N-methyl-2-oxo-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKOLBPBJRMCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

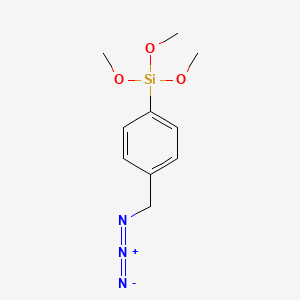

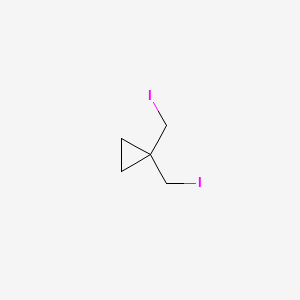

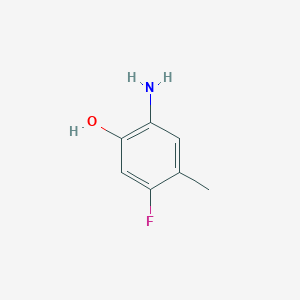

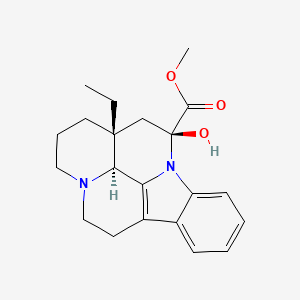

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)